![molecular formula C18H21F3N4O3 B2370587 2-[[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]-methylamino]-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 1118790-41-2](/img/structure/B2370587.png)
2-[[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]-methylamino]-N-[4-(trifluoromethoxy)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]-methylamino]-N-[4-(trifluoromethoxy)phenyl]acetamide is a useful research compound. Its molecular formula is C18H21F3N4O3 and its molecular weight is 398.386. The purity is usually 95%.
BenchChem offers high-quality 2-[[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]-methylamino]-N-[4-(trifluoromethoxy)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]-methylamino]-N-[4-(trifluoromethoxy)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 2-[[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]-methylamino]-N-[4-(trifluoromethoxy)phenyl]acetamide:
Pharmaceutical Development
This compound is of significant interest in pharmaceutical research due to its potential as a therapeutic agent. Its unique chemical structure, which includes a trifluoromethoxy group, may contribute to enhanced metabolic stability and bioavailability. Researchers are exploring its applications in developing new drugs for treating various diseases, including cancer and neurological disorders .
Medicinal Chemistry
In medicinal chemistry, this compound is studied for its ability to interact with specific biological targets. Its structure allows it to bind effectively to certain enzymes or receptors, making it a candidate for drug design and optimization. Studies focus on modifying its structure to improve efficacy and reduce side effects .
Chemical Biology
Chemical biologists are investigating this compound to understand its interactions at the molecular level. By studying how it binds to proteins or nucleic acids, researchers can gain insights into its mechanism of action. This knowledge is crucial for designing more effective drugs and understanding disease pathways .
Toxicology Studies
The compound’s safety profile is a key area of research in toxicology. Scientists are conducting studies to assess its toxicity in various biological systems. These studies help determine safe dosage levels and identify potential adverse effects, which is essential for its development as a therapeutic agent .
Organic Synthesis
In the field of organic synthesis, this compound serves as a building block for creating more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active compounds. Researchers are developing new synthetic routes to produce this compound efficiently .
Biochemical Assays
Researchers use this compound in biochemical assays to study its effects on various biological processes. These assays help identify its potential as an inhibitor or activator of specific enzymes or pathways. The results can lead to the development of new therapeutic strategies .
Structural Biology
Structural biologists are interested in this compound for its potential to form stable complexes with proteins or other macromolecules. By studying these complexes using techniques like X-ray crystallography or NMR spectroscopy, researchers can gain detailed insights into its binding interactions and structural properties .
Drug Metabolism and Pharmacokinetics (DMPK)
This compound is also studied in the context of drug metabolism and pharmacokinetics. Researchers investigate how it is absorbed, distributed, metabolized, and excreted in the body. Understanding these properties is crucial for optimizing its therapeutic potential and ensuring its safety in clinical use .
Propriétés
IUPAC Name |
2-[[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl]-methylamino]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4O3/c1-17(11-22,12-3-4-12)24-16(27)10-25(2)9-15(26)23-13-5-7-14(8-6-13)28-18(19,20)21/h5-8,12H,3-4,9-10H2,1-2H3,(H,23,26)(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIHRUJDRQWLAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CN(C)CC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

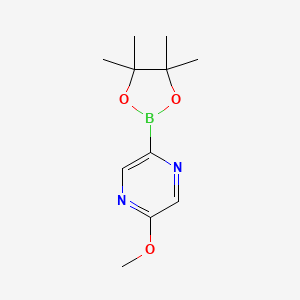
![2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2370506.png)

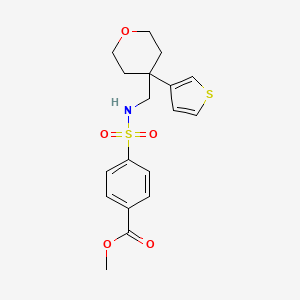
![(2E)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide](/img/structure/B2370510.png)
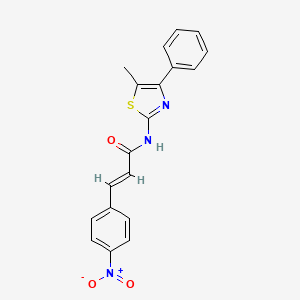

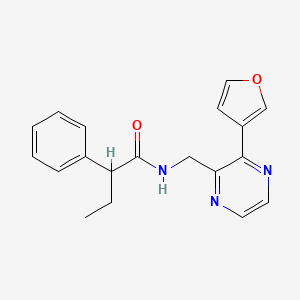
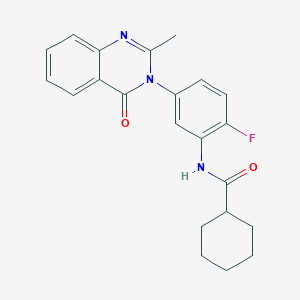
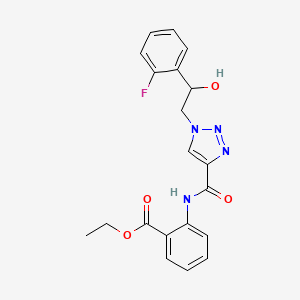
![1-(benzo[d]thiazole-2-carbonyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2370523.png)

![5-{[3,5-bis(trifluoromethyl)benzyl]sulfanyl}-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2370525.png)
